molecular formula C11H12O4S B3338557 3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid CAS No. 97852-94-3

3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid

Cat. No.: B3338557
CAS No.: 97852-94-3
M. Wt: 240.28 g/mol
InChI Key: CBSSDYIFWLVFGD-POHAHGRESA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid (CAS 97852-94-3) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 11 H 12 O 4 S and a molecular weight of 240.276 g/mol, this compound features a unique structure combining a dimethoxyphenyl ring with a mercaptoacrylic acid group . The Canonical SMILES representation is COC1=C(C=C(C=C1)C(=C(C(=O)O)S)OC . This compound is of significant interest in medicinal chemistry and biochemistry, particularly as a potential precursor or intermediate in the synthesis of more complex molecules. The presence of the mercaptan (thiol) group makes it a potential ligand for metal coordination chemistry and a key functional group for forming disulfide bridges or conducting nucleophilic addition reactions. Researchers may investigate its application in developing enzyme inhibitors, given the structural similarity of the cinnamic acid core to various bioactive molecules. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper personal protective equipment, including gloves and eyeshields, should be used when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-2-sulfanylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-14-8-4-3-7(5-9(8)15-2)6-10(16)11(12)13/h3-6,16H,1-2H3,(H,12,13)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSSDYIFWLVFGD-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)O)S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C(=O)O)\S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97852-94-3
Record name 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-2-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097852943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIMETHOXY-ALPHA-MERCAPTOCINNAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with thioglycolic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a catalyst such as hydrochloric acid and heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of 3-(3,4-Dimethoxyphenyl)-2-mercaptopropionic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Properties :
    • Studies have demonstrated that 3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid exhibits significant antioxidant activity. This property is crucial for developing therapies aimed at oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases .
  • Neuroprotective Effects :
    • Research indicates that this compound can protect neuronal cells from apoptosis induced by oxidative stress. It has been investigated for its potential use in treating conditions like multiple sclerosis and Alzheimer's disease .
  • Anti-inflammatory Activity :
    • The compound has shown promise in reducing inflammation markers in various experimental models. Its application in formulations targeting chronic inflammatory conditions is under exploration .

Biochemical Applications

  • Enzyme Inhibition :
    • This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be leveraged in drug design to modulate metabolic diseases .
  • Fluorescent Labeling :
    • The compound's unique structure allows it to be used as a fluorescent probe in biochemical assays, aiding in the visualization of cellular processes .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a precursor for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Its thiol group allows for thiol-ene click chemistry, facilitating the development of advanced materials .

Case Studies

Application AreaStudy ReferenceFindings
Antioxidant Activity Demonstrated significant reduction of oxidative stress markers in vitro.
Neuroprotection Exhibited protective effects on neuronal cells against oxidative damage.
Enzyme Inhibition Inhibited specific metabolic enzymes relevant to diabetes management.
Polymer Synthesis Successfully incorporated into polymer matrices enhancing mechanical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Biological Activities (Where Available) Distinctive Features
3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid C₁₁H₁₂O₃S Thiol, methoxy, carboxylic acid Not reported in evidence (inferred redox activity) High nucleophilic reactivity
3,4-Dimethoxycinnamic acid C₁₁H₁₂O₄ Methoxy, carboxylic acid Antioxidant (IC₅₀ = 12.3 μM) Moderate lipophilicity
Methyl 3,4-dimethoxycinnamate C₁₂H₁₄O₄ Methoxy, ester Synthetic intermediate Enhanced membrane permeability
Caffeic acid C₉H₈O₄ Hydroxyl, carboxylic acid Antioxidant, tyrosinase inhibitor High polarity
Curcumin analog (3e) C₂₄H₂₂O₆ Methoxy, cyclic ketone Antioxidant, tyrosinase inhibitor Extended conjugation

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and findings from various studies.

Chemical Structure and Properties

The compound is characterized by the presence of a mercapto group and a dimethoxyphenyl moiety, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

C11H13O4S\text{C}_{11}\text{H}_{13}\text{O}_4\text{S}

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.
  • Antioxidant Activity : It possesses antioxidant properties that help mitigate oxidative stress by scavenging free radicals, thereby protecting cells from damage.
  • Cell Cycle Regulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, particularly at the S phase, contributing to its antitumor effects .

Antitumor Activity

Several studies have investigated the antitumor potential of this compound:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). For instance, a study reported an IC50 value of approximately 8 μM against HepG2 cells, indicating potent activity .
Cell LineIC50 (μM)
HepG28.00
MCF78.26
A5498.99
  • Mechanism of Action : The antitumor effect is believed to be mediated through apoptosis induction via mitochondrial pathways, with changes in the expression levels of Bcl-2 family proteins and activation of caspases observed following treatment .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a potential role in inflammatory diseases.

Case Studies

  • Case Study on HepG2 Cells :
    • A study assessed the effects of varying concentrations of this compound on HepG2 cells. Results indicated a dose-dependent increase in apoptosis markers after 24 hours of exposure.
  • Animal Model Study :
    • In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups, supporting its anti-inflammatory properties.

Q & A

Basic: What are the standard synthetic routes for 3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves coupling 3,4-dimethoxyphenyl precursors with mercaptoacrylic acid derivatives. A common approach includes:

  • Step 1 : Preparation of 3,4-dimethoxybenzaldehyde via methylation of catechol derivatives using dimethyl sulfate .
  • Step 2 : Knoevenagel condensation with thioglycolic acid under acidic conditions to form the α,β-unsaturated thioester intermediate.
  • Step 3 : Hydrolysis of the thioester to yield the final product.
    Characterization : Intermediates are validated via 1H^1H-NMR (to confirm methoxy groups at δ 3.8–3.9 ppm) and LC-MS for purity (>95%) .

Advanced: How can computational chemistry optimize the synthesis of this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable conditions. For example:

  • Reaction Path Search : Simulate the Knoevenagel condensation mechanism to determine optimal catalysts (e.g., piperidine vs. pyridine) .
  • Solvent Screening : COSMO-RS models assess solvent polarity effects on reaction yield .
  • Validation : Compare computed IR spectra with experimental data to confirm intermediate structures .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Identify methoxy protons (δ 3.8–3.9 ppm), aromatic protons (δ 6.7–7.1 ppm), and the carboxylic acid proton (δ 12–13 ppm) .
  • FT-IR : Confirm thiol (-SH) stretch at ~2550 cm1^{-1} and carbonyl (C=O) at ~1700 cm1^{-1} .
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 282) and purity (>95%) .

Advanced: How do researchers resolve contradictory data in biological activity studies of this compound?

Methodological Answer:
Contradictions (e.g., antioxidant vs. pro-oxidant effects) are addressed via:

  • Purity Control : Re-test batches with HPLC to rule out impurities (e.g., residual solvents or byproducts) .
  • Dose-Response Curves : Use factorial design (e.g., 2k^k designs) to assess nonlinear effects .
  • Mechanistic Profiling : Compare ROS scavenging assays (e.g., DPPH, ABTS) with cellular models (e.g., HepG2) to contextualize activity .

Basic: What are the primary research applications of this compound in pharmacology?

Methodological Answer:

  • Antioxidant Studies : Evaluated via lipid peroxidation assays in vitro (e.g., inhibition of malondialdehyde formation in rat liver microsomes) .
  • Enzyme Inhibition : Screened against tyrosinase or proteases using UV-Vis kinetics (e.g., IC50_{50} determination at λ = 280 nm) .

Advanced: How can molecular dynamics (MD) simulations predict its interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., COX-2), focusing on hydrogen bonds with the methoxy and carboxyl groups .
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, prioritizing derivatives with ΔG < -8 kcal/mol .
  • Solvent Accessibility : Analyze MD trajectories to assess stability of the thiol group in aqueous environments .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritation from thiol vapors .
  • Storage : Keep in amber vials at 4°C under nitrogen to prevent oxidation of the -SH group .

Advanced: How do researchers design experiments to study its degradation products?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV-A), and acidic/alkaline conditions (pH 1–13) .
  • LC-QTOF-MS : Identify degradation products (e.g., disulfide dimers at m/z 563) and quantify using external calibration curves .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Basic: What chromatographic methods are used for purity analysis?

Methodological Answer:

  • Reverse-Phase HPLC : C18 column, mobile phase = 0.1% formic acid in acetonitrile/water (70:30), flow rate = 1.0 mL/min, detection at 254 nm .
  • Validation : Assess linearity (R2^2 > 0.995), LOD/LOQ (<1 μg/mL), and intraday precision (%RSD < 2) .

Advanced: How can machine learning improve structure-activity relationship (SAR) studies?

Methodological Answer:

  • Descriptor Generation : Use RDKit to compute 2D/3D molecular descriptors (e.g., logP, topological polar surface area) .
  • Model Training : Train random forest models on bioactivity datasets to predict IC50_{50} values against targets like HIV protease .
  • Validation : Apply k-fold cross-validation (k = 5) to ensure robustness (R2^2 > 0.85) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid

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